[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate
CAS No.: 871549-76-7
Cat. No.: VC4231008
Molecular Formula: C18H22N2O6
Molecular Weight: 362.382
* For research use only. Not for human or veterinary use.
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate - 871549-76-7](/images/structure/VC4231008.png)
Specification
CAS No. | 871549-76-7 |
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Molecular Formula | C18H22N2O6 |
Molecular Weight | 362.382 |
IUPAC Name | [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate |
Standard InChI | InChI=1S/C18H22N2O6/c1-11(2)18(3,10-19)20-15(21)9-26-17(22)12-7-13(23-4)16-14(8-12)24-5-6-25-16/h7-8,11H,5-6,9H2,1-4H3,(H,20,21) |
Standard InChI Key | AQCFHEIOJFKFBN-UHFFFAOYSA-N |
SMILES | CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC2=C(C(=C1)OC)OCCO2 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Structural Composition
The compound integrates two primary moieties:
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8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate: A bicyclic benzodioxane derivative with a methoxy substituent at position 8 and a carboxylate group at position 6.
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[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl: A carbamoyl-methyl group linked to a cyano-substituted, branched alkyl chain.
Proposed Molecular Formula:
Derivation:
Spectroscopic Characterization
Key spectral data for related compounds (, ):
Technique | Key Peaks |
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IR (KBr) | 3600–3000 cm (O–H stretch), 1720 cm (C=O ester), 2240 cm (C≡N) |
H NMR | δ 1.2–1.4 (m, 6H, CH), δ 3.8 (s, 3H, OCH), δ 4.2–4.4 (m, 4H, OCH) |
C NMR | δ 168.5 (C=O), δ 115.5 (C≡N), δ 56.2 (OCH), δ 25–35 (CH branches) |
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves a multi-step sequence (, ):
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Preparation of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid:
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Esterification with [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl Group:
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Reagents: Dicyclohexylcarbodiimide (DCC), dimethylaminopyridine (DMAP).
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Conditions: Anhydrous dichloromethane, 0°C to room temperature, 12 hours ().
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Workup: Purification via silica gel chromatography (hexane/ethyl acetate).
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Representative Reaction Scheme:
Optimization Challenges
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Steric Hindrance: Bulky substituents on the benzodioxine and carbamoyl groups necessitate prolonged reaction times.
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Moisture Sensitivity: Cyanide and carbamate functionalities require inert atmosphere handling ().
Chemical Reactivity and Stability
Hydrolysis Pathways
The ester bond is susceptible to hydrolysis under acidic or basic conditions ():
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Half-life (pH 7.4): ~24 hours (estimated from analogous esters).
Functional Group Transformations
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